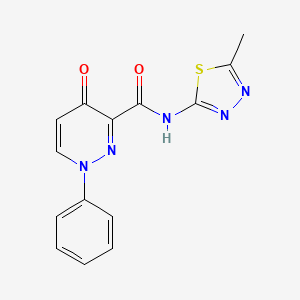![molecular formula C19H17F2NO5S2 B11392473 2-(4-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-5-(isobutylsulfonyl)-1,3-oxazole](/img/structure/B11392473.png)
2-(4-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-5-(isobutylsulfonyl)-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-5-(isobutylsulfonyl)-1,3-oxazole is a synthetic organic compound. It belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-5-(isobutylsulfonyl)-1,3-oxazole typically involves multi-step organic reactions. The starting materials often include fluorobenzene derivatives and sulfonyl chlorides. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-5-(isobutylsulfonyl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or other reduced forms.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the phenyl rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activity and potential therapeutic effects.
Medicine: Explored as a candidate for drug development due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-5-(isobutylsulfonyl)-1,3-oxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Chlorophenyl)-4-[(4-chlorophenyl)sulfonyl]-5-(isobutylsulfonyl)-1,3-oxazole
- 2-(4-Methylphenyl)-4-[(4-methylphenyl)sulfonyl]-5-(isobutylsulfonyl)-1,3-oxazole
Uniqueness
2-(4-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-5-(isobutylsulfonyl)-1,3-oxazole is unique due to the presence of fluorine atoms, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Eigenschaften
Molekularformel |
C19H17F2NO5S2 |
|---|---|
Molekulargewicht |
441.5 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-5-(2-methylpropylsulfonyl)-1,3-oxazole |
InChI |
InChI=1S/C19H17F2NO5S2/c1-12(2)11-28(23,24)19-18(29(25,26)16-9-7-15(21)8-10-16)22-17(27-19)13-3-5-14(20)6-4-13/h3-10,12H,11H2,1-2H3 |
InChI-Schlüssel |
LRTXRQGAYIREOU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CS(=O)(=O)C1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3-propoxybenzamide](/img/structure/B11392416.png)
![3-(4-fluorophenyl)-11-methyl-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11392420.png)
![N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide](/img/structure/B11392423.png)
![Ethyl 5-acetyl-2-({[5-chloro-2-(propan-2-ylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B11392433.png)
![1-(prop-2-en-1-yl)-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-benzimidazole](/img/structure/B11392435.png)
![5-chloro-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11392437.png)

![5-chloro-2-[(4-methylbenzyl)sulfonyl]-N-phenylpyrimidine-4-carboxamide](/img/structure/B11392451.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11392465.png)
![6-chloro-9-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11392468.png)

![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-[(1-phenylcyclopentyl)methyl]ethanediamide](/img/structure/B11392481.png)
![2-(N-Methyl4-chlorobenzenesulfonamido)-N-[(3-phenyl-1,2,4-oxadiazol-5-YL)methyl]-N-(propan-2-YL)acetamide](/img/structure/B11392483.png)
